molecular formula C7H9BrN2O2 B1344959 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one CAS No. 1142201-87-3

5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one

Cat. No. B1344959
M. Wt: 233.06 g/mol
InChI Key: NFIBOGLWXDTUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidine derivatives are known to possess antiviral, antibacterial, and anticancer properties, making them valuable in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another efficient synthesis method involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by a series of regioselective reactions and bromination to produce brominated pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system space group P21/n . Similarly, DFT calculations have been used to optimize the geometry and predict the vibrational frequencies of compounds like 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and nucleophilic substitution. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 can be alkylated to produce nucleoside phosphonate analogues with antiviral activity . The methylation of 2-(2-hydroxyethylamino)-6-methylpyrimidin-4(3H)-one shows high regioselectivity, which is influenced by the solvent and the presence of inorganic bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by spectroscopic methods such as FTIR, FT-Raman, NMR, and UV-visible spectroscopy. The vibrational spectra of AMMP and ABMP were recorded and compared with theoretical DFT calculations, providing insights into the molecular structure and bonding . The electronic properties, such as HOMO and LUMO energies, can be determined using time-dependent DFT (TD-DFT) methods, which also reveal information about charge transfer within the molecule .

Scientific Research Applications

Synthesis and Precursor Role in Drug Production

The compound 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one serves as a key intermediate in the synthesis of various pharmaceuticals. For example, it is involved in the synthesis of rosuvastatin, a widely used statin, through a highly efficient approach that involves the selective bromination of the methyl group on the pyrimidine ring. This method is notable for its simplicity, avoiding the need for metal catalysis and cryogenic conditions, thereby offering a more sustainable and accessible pathway for generating key pyrimidine precursors (Šterk et al., 2012).

Role in Heterocyclic Chemistry

In heterocyclic chemistry, the compound is utilized in complex reactions to create new classes of heterocyclic compounds. For example, its reaction with cyanogen bromide and various aldehydes in the presence of triethylamine and/or pyridine can produce diastereomeric mixtures of new heterocyclic stable compounds. These reactions are significant for exploring new potential pharmaceutical agents, highlighting the compound's versatility in synthesizing diverse molecular structures (Jalilzadeh & Pesyan, 2011).

Antimicrobial Activity

Research on derivatives of 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one has shown potential antimicrobial activity. Specifically, substituted benzamide derivatives synthesized from reactions involving similar pyrimidine compounds have demonstrated significant antibacterial and antifungal effects. These studies are crucial for the development of new antimicrobial agents, especially in a time when resistance to existing drugs is increasing (Vijaya Laxmi et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in.


Please note that this is a general guide and the specifics can vary depending on the compound and the context of the study. For a detailed analysis of a specific compound, it’s best to refer to scientific literature or conduct experimental studies.


properties

IUPAC Name

5-(2-bromoethyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIBOGLWXDTUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649308
Record name 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one

CAS RN

1256643-05-6, 1142201-87-3
Record name 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.